molecular formula C19H10ClN3O2S B4878576 3-[5-(2-chlorophenyl)-2-furyl]-2-cyano-N-(3-cyano-2-thienyl)acrylamide

3-[5-(2-chlorophenyl)-2-furyl]-2-cyano-N-(3-cyano-2-thienyl)acrylamide

Cat. No. B4878576
M. Wt: 379.8 g/mol
InChI Key: YMEFQQTWBQKSCN-UKTHLTGXSA-N
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Description

3-[5-(2-chlorophenyl)-2-furyl]-2-cyano-N-(3-cyano-2-thienyl)acrylamide, also known as CFA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound has been shown to have a variety of biochemical and physiological effects on different cell types, making it a valuable tool for investigating various cellular processes.

Mechanism of Action

The mechanism of action of 3-[5-(2-chlorophenyl)-2-furyl]-2-cyano-N-(3-cyano-2-thienyl)acrylamide is not fully understood, but it is believed to involve the inhibition of various cellular signaling pathways, including the MAPK/ERK and PI3K/Akt pathways. These pathways are involved in a variety of cellular processes, including cell proliferation, differentiation, and survival. By inhibiting these pathways, 3-[5-(2-chlorophenyl)-2-furyl]-2-cyano-N-(3-cyano-2-thienyl)acrylamide may be able to induce apoptosis in cancer cells and reduce inflammation in other cell types.
Biochemical and Physiological Effects
3-[5-(2-chlorophenyl)-2-furyl]-2-cyano-N-(3-cyano-2-thienyl)acrylamide has been shown to have a variety of biochemical and physiological effects on different cell types. In cancer cells, 3-[5-(2-chlorophenyl)-2-furyl]-2-cyano-N-(3-cyano-2-thienyl)acrylamide has been shown to induce apoptosis, inhibit cell proliferation, and reduce cell migration and invasion. In other cell types, 3-[5-(2-chlorophenyl)-2-furyl]-2-cyano-N-(3-cyano-2-thienyl)acrylamide has been shown to reduce inflammation, inhibit angiogenesis, and modulate various cellular signaling pathways.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-[5-(2-chlorophenyl)-2-furyl]-2-cyano-N-(3-cyano-2-thienyl)acrylamide in lab experiments is its potent and selective activity against cancer cells. This makes it a valuable tool for investigating various cellular processes involved in cancer development and progression. However, there are also some limitations to using 3-[5-(2-chlorophenyl)-2-furyl]-2-cyano-N-(3-cyano-2-thienyl)acrylamide in lab experiments. For example, 3-[5-(2-chlorophenyl)-2-furyl]-2-cyano-N-(3-cyano-2-thienyl)acrylamide may exhibit cytotoxic effects on normal cells at high concentrations, making it important to carefully control the dosage and exposure time in experiments.

Future Directions

There are several future directions for research on 3-[5-(2-chlorophenyl)-2-furyl]-2-cyano-N-(3-cyano-2-thienyl)acrylamide. One area of interest is in the development of 3-[5-(2-chlorophenyl)-2-furyl]-2-cyano-N-(3-cyano-2-thienyl)acrylamide-based therapeutics for cancer and other diseases. Researchers are also interested in investigating the mechanisms of action of 3-[5-(2-chlorophenyl)-2-furyl]-2-cyano-N-(3-cyano-2-thienyl)acrylamide in more detail, as well as its effects on various cellular processes. Additionally, there is a need for further studies on the safety and toxicity of 3-[5-(2-chlorophenyl)-2-furyl]-2-cyano-N-(3-cyano-2-thienyl)acrylamide in animal models and humans. Overall, 3-[5-(2-chlorophenyl)-2-furyl]-2-cyano-N-(3-cyano-2-thienyl)acrylamide has shown great potential as a valuable tool for scientific research, and further studies are needed to fully understand its potential applications.

Synthesis Methods

The synthesis of 3-[5-(2-chlorophenyl)-2-furyl]-2-cyano-N-(3-cyano-2-thienyl)acrylamide involves the reaction of 2-chlorophenylacetonitrile with furfural and thiophene-2-carbonitrile in the presence of a base catalyst. The resulting product is then treated with acryloyl chloride to form the final compound, 3-[5-(2-chlorophenyl)-2-furyl]-2-cyano-N-(3-cyano-2-thienyl)acrylamide. This synthesis method has been optimized to produce high yields of pure 3-[5-(2-chlorophenyl)-2-furyl]-2-cyano-N-(3-cyano-2-thienyl)acrylamide, making it a reliable source for scientific research.

Scientific Research Applications

3-[5-(2-chlorophenyl)-2-furyl]-2-cyano-N-(3-cyano-2-thienyl)acrylamide has been used in various scientific research studies to investigate its potential applications in different areas of biology and medicine. One of the most promising applications of 3-[5-(2-chlorophenyl)-2-furyl]-2-cyano-N-(3-cyano-2-thienyl)acrylamide is in cancer research, where it has been shown to exhibit potent antitumor activity against a variety of cancer cell lines. 3-[5-(2-chlorophenyl)-2-furyl]-2-cyano-N-(3-cyano-2-thienyl)acrylamide has also been studied for its potential use as an anti-inflammatory agent, as well as its effects on various cellular signaling pathways.

properties

IUPAC Name

(E)-3-[5-(2-chlorophenyl)furan-2-yl]-2-cyano-N-(3-cyanothiophen-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H10ClN3O2S/c20-16-4-2-1-3-15(16)17-6-5-14(25-17)9-13(11-22)18(24)23-19-12(10-21)7-8-26-19/h1-9H,(H,23,24)/b13-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMEFQQTWBQKSCN-UKTHLTGXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)C=C(C#N)C(=O)NC3=C(C=CS3)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)/C=C(\C#N)/C(=O)NC3=C(C=CS3)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H10ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-[5-(2-chlorophenyl)furan-2-yl]-2-cyano-N-(3-cyanothiophen-2-yl)prop-2-enamide

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